1-Cyclopropyl-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethyl ethers, which can be synthesized through a sequence of chlorination and fluorination reactions . The cyclopropyl group can be introduced via cyclopropanation reactions, often using carbenes or diazo compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by cyclopropanation. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as bromine, chlorine, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted benzoic acids, cyclopropyl-substituted benzene derivatives, and various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a bromine substituent instead of a cyclopropyl group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Contains both bromine and fluorine substituents.
1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene: Features an iodine substituent and a cyclopropyloxy group.
Uniqueness: 1-Cyclopropyl-2-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in the development of new chemical entities with improved performance .
Eigenschaften
Molekularformel |
C10H9F3O |
---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
NTBRCIOWQNHLLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.